

Application of YK11 in Preclinical Models of Sarcopenia: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	YK11	
Cat. No.:	B8069117	Get Quote

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Introduction

Sarcopenia, the age-related progressive loss of skeletal muscle mass and function, poses a significant challenge to the aging population, leading to frailty, increased risk of falls, and diminished quality of life. The quest for effective therapeutic interventions has led to the investigation of various molecular pathways that regulate muscle homeostasis. One such promising target is myostatin, a negative regulator of muscle growth. **YK11**, a novel steroidal selective androgen receptor modulator (SARM), has garnered considerable interest for its unique dual mechanism of action.[1] It acts as a partial agonist of the androgen receptor and, more notably, as a potent myostatin inhibitor.[1][2]

YK11's primary mechanism of action involves the induction of follistatin, a glycoprotein that binds to and neutralizes myostatin.[2] By inhibiting myostatin, **YK11** has the potential to shift the balance towards muscle protein synthesis and hypertrophy, thereby countering the degenerative effects of sarcopenia. Preclinical studies, primarily in models of acute muscle wasting and in vitro, have demonstrated **YK11**'s potent anabolic effects.[1][3] While direct studies on **YK11** in aged animal models of sarcopenia are not yet widely published, research on other myostatin inhibitors and SARMs in this context provides a strong rationale for its investigation and a framework for experimental design.[4][5][6]

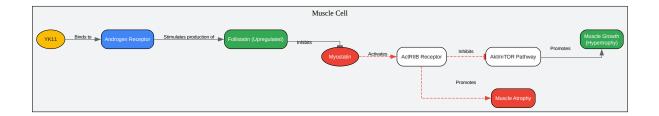


These application notes provide a comprehensive overview of the potential use of **YK11** in sarcopenia research, including detailed protocols for in vivo studies, expected quantitative outcomes based on analogous compounds, and a description of the underlying signaling pathways.

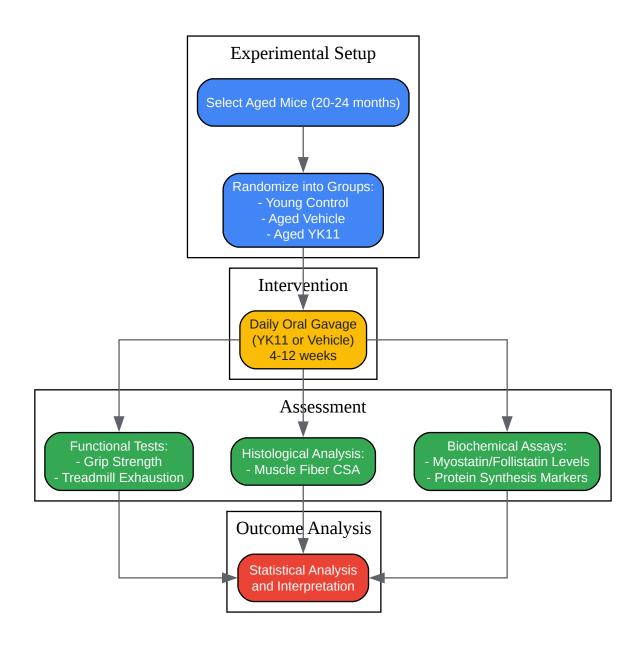
Mechanism of Action: YK11 Signaling Pathway

YK11 exerts its pro-myogenic effects through a dual pathway. Firstly, as a SARM, it selectively binds to androgen receptors in muscle and bone tissue, which is thought to promote anabolic activity with potentially fewer side effects than traditional anabolic steroids.[6][7] Secondly, and more significantly, **YK11** stimulates muscle cells to produce higher levels of follistatin.[2] Follistatin is a natural antagonist of myostatin. By binding to myostatin, follistatin prevents it from interacting with its receptor, Activin Receptor Type IIB (ActRIIB), on muscle cells. This inhibition of the myostatin signaling cascade leads to a de-repression of pathways promoting muscle growth, such as the Akt/mTOR pathway, resulting in increased protein synthesis and muscle hypertrophy.









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